molecular formula C15H24O2 B15166208 2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol CAS No. 192449-57-3

2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol

Cat. No.: B15166208
CAS No.: 192449-57-3
M. Wt: 236.35 g/mol
InChI Key: QBJNLDXQWUZUAQ-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol is an organic compound with the molecular formula C15H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes a phenyl group attached to a pentane backbone with four methyl groups. It is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol typically involves the reaction of 2,2,4,4-tetramethylpentane-1,3-dione with phenylmagnesium bromide (Grignard reagent). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction is followed by hydrolysis to yield the desired diol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters using reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: SOCl2 in pyridine, Ac2O in the presence of a base.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halides, esters.

Scientific Research Applications

2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Similar in structure but with a cyclobutane ring instead of a pentane backbone.

    2,2,4,4-Tetramethylpentane-1,3-diol: Lacks the phenyl group, making it less reactive in certain applications.

    2,2’,6,6’-Tetramethylbiphenol: Contains two phenyl groups and is used in different industrial applications.

Uniqueness: 2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol is unique due to its combination of a phenyl group and a highly substituted pentane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

192449-57-3

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2,2,4,4-tetramethyl-1-phenylpentane-1,3-diol

InChI

InChI=1S/C15H24O2/c1-14(2,3)13(17)15(4,5)12(16)11-9-7-6-8-10-11/h6-10,12-13,16-17H,1-5H3

InChI Key

QBJNLDXQWUZUAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)C(C1=CC=CC=C1)O)O

Origin of Product

United States

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